N-[2-(1H-indol-3-yl)ethyl]-5-phenyl-2-thiophenecarboxamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-5-phenyl-2-thiophenecarboxamide is a synthetic compound that combines an indole moiety with a thiophene carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-5-phenyl-2-thiophenecarboxamide typically involves the coupling of tryptamine with a thiophene carboxylic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-5-phenyl-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-5-phenyl-2-thiophenecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-5-phenyl-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the thiophene carboxamide structure may modulate enzyme activity. These interactions can lead to various biological effects, including modulation of neurotransmitter levels and inhibition of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure with an ibuprofen moiety.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Contains a methoxynaphthalene moiety.
N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)propanamide: Features a methoxyphenyl group.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-5-phenyl-2-thiophenecarboxamide is unique due to the presence of the thiophene carboxamide structure, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to other similar compounds.
Properties
Molecular Formula |
C21H18N2OS |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-5-phenylthiophene-2-carboxamide |
InChI |
InChI=1S/C21H18N2OS/c24-21(20-11-10-19(25-20)15-6-2-1-3-7-15)22-13-12-16-14-23-18-9-5-4-8-17(16)18/h1-11,14,23H,12-13H2,(H,22,24) |
InChI Key |
XTABYPHLLAETRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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